Hiptagin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

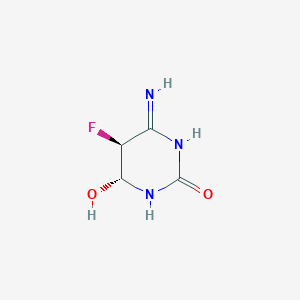

Hiptagin is a natural product found in Securigera varia and Corynocarpus laevigatus with data available.

Wissenschaftliche Forschungsanwendungen

Isolation and Structural Analysis

Isolation from Plants

Hiptagin has been isolated from foliage and roots of Lotus pedunculatus. The structural assignments for hiptagin were based on 400 MHz 1 H NMR analysis (Gnanasunderam & Sutherland, 1986).

Identification in Different Species

It has also been identified in other plants, like Heteropteris angustifolia, where it was found as the major nitro constituent (Stermitz et al., 1975).

Application in Disease Modeling and Drug Testing

- Use in Cardiac Disease Modeling: Human-induced pluripotent stem cells (hiPSCs) derived cardiomyocytes have been utilized for modeling various genetic-based cardiac diseases. This application of hiPSCs has enabled the testing of experimental drugs, offering a pathway for therapeutic interventions in cardiac disease (Zanella, Lyon, & Sheikh, 2014).

Role in Neurological Research

Synaptic Function Research

Studies on synaptotagmin I, a protein related to neurotransmitter release, have provided insights into the mechanisms of synaptic transmission. Research has demonstrated the importance of synaptotagmin I in facilitating Ca2+ triggering of synchronous neurotransmitter release in hippocampal neurons (Geppert et al., 1994).

Seizure Response Analysis

Research on a novel synaptotagmin gene, syt X, has explored its rapid induction in response to seizure activity, indicating a potential role in synaptic structure and function modulation following seizures (Babity et al., 1997).

Contributions to Biomedical and Pharmaceutical Research

Advancements in Stem Cell Research

The development and use of hiPSCs have been pivotal in the field of regenerative medicine and drug discovery, especially when combined with gene-editing technology. hiPSCs have enabled the study of pathogenesis, drug screening platforms, and the development of novel therapeutic targets and approaches (Pratumkaew, Issaragrisil, & Luanpitpong, 2021).

Protein Tagging and Imaging

The SunTag, a protein scaffold, has been developed for multimerizing proteins on a target protein scaffold. This has applications in long-term imaging of single protein molecules in living cells and for creating potent synthetic transcription factors (Tanenbaum et al., 2014).

Neurotoxicological Risk Assessment

The potential of hiPSC technology in personalized toxicological risk assessment has been explored. This approach can predict individual susceptibility to specific environmental agents, offering insights into disease mechanisms and therapeutic interventions (Kumar, Aboud, & Bowman, 2012).

Protein Trafficking in Neurons

HIP14, a neuronal palmitoyl transferase, has been shown to be involved in the palmitoylation and trafficking of multiple neuronal proteins. This research enhances understanding of protein function and trafficking in neuronal processes (Huang et al., 2004).

Correlative Light-Electron Microscopy

FerriTag, a genetically-encoded tag for CLEM, enables precise visualization of proteins in cells. It has been used to detail the distribution of proteins like HIP1R in clathrin-coated pits, providing insights into protein location relative to subcellular structures (Clarke & Royle, 2016).

Eigenschaften

CAS-Nummer |

19896-10-7 |

|---|---|

Produktname |

Hiptagin |

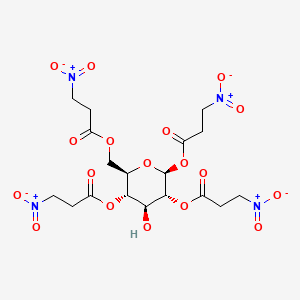

Molekularformel |

C18H24N4O18 |

Molekulargewicht |

584.4 |

IUPAC-Name |

[(2R,3S,4S,5R,6S)-4-hydroxy-3,5,6-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |

InChI |

InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-16(38-12(24)2-6-20(30)31)15(27)17(39-13(25)3-7-21(32)33)18(37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15+,16-,17-,18+/m1/s1 |

InChI-Schlüssel |

LJVCXBYIAUSOIN-PRNPZUBZSA-N |

SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d]thiazol-2-ylthio)propan-1-amine](/img/structure/B561078.png)

![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B561089.png)

![2,6,7-Trimethyl-6H-imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561093.png)

![[(2R,3S,4R,6S)-6-[(2R,3R,4R,5S,6S)-4-(dimethylamino)-6-[[(4R,5R,6R,9S,11Z,13Z,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3S,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B561095.png)

![1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one](/img/structure/B561098.png)